Cycloclenbuterol Hydrochloride
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Overview
Description
Cycloclenbuterol Hydrochloride is a potent β2-adrenergic agonist, primarily used for its bronchodilatory effects. It is a derivative of Clenbuterol and shares similar pharmacological properties. The compound is known for its ability to relax bronchial smooth muscles, making it effective in treating conditions like asthma and other respiratory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloclenbuterol Hydrochloride can be synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-nitroaniline with tert-butylamine, followed by reduction and cyclization to form the oxazolidine ring. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ethanol as a solvent to dissolve the main drug, followed by mixing with excipients such as starch, dextrin, sucrose, and magnesium stearate. This method ensures uniformity in drug content and is suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Cycloclenbuterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Cycloclenbuterol, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cycloclenbuterol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for enantioseparation of β-agonists.
Biology: Studied for its effects on β2-adrenergic receptors in various biological systems.
Mechanism of Action
Cycloclenbuterol Hydrochloride exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors, stimulating adenylyl cyclase activity, which increases cyclic AMP levels. This leads to the relaxation of bronchial smooth muscles and bronchodilation. The compound also has minimal effects on the cardiovascular system, making it a selective and effective bronchodilator .
Comparison with Similar Compounds
Clenbuterol: Shares similar β2-adrenergic agonist properties but differs in its chemical structure and potency.
Tulobuterol: Another β2-adrenergic agonist with similar therapeutic uses but different pharmacokinetic properties.
Terbutaline: Used for similar indications but has a different chemical structure and duration of action.
Uniqueness: Cycloclenbuterol Hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its potent bronchodilatory effects. Its chemical structure allows for effective enantioseparation, making it valuable in analytical and pharmaceutical applications .
Properties
CAS No. |
50617-63-5 |
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Molecular Formula |
C13H19Cl3N2O |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
4-(3-tert-butyl-1,3-oxazolidin-5-yl)-2,6-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2O.ClH/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8;/h4-5,11H,6-7,16H2,1-3H3;1H |
InChI Key |
ZTMVQAJEIJZAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Origin of Product |
United States |
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